1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-12-5-3-4-11(8-12)9-17-14-7-2-1-6-13(14)15(18)10-21(17,19)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICYKJVAEMIARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique molecular structure, has potential implications in pharmacology and therapeutic applications.
- Molecular Formula : C15H12FNO3S
- Molecular Weight : 305.33 g/mol
- CAS Number : 1255784-10-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazinone scaffold is known to influence multiple cellular pathways, including those involved in inflammation and immune response modulation. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of benzothiazinone, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages. This inhibition is mediated through the downregulation of COX-2 expression and modulation of NF-κB signaling pathways. Such actions indicate its potential as an anti-inflammatory agent .
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. It exhibited low cytotoxicity with LD50 values greater than 2000 mg/kg in animal models, indicating a favorable safety margin compared to existing anti-inflammatory drugs like meloxicam .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values in the low micromolar range. |
| Anti-inflammatory Mechanisms | Inhibition of LPS-induced TNF-α production and COX-2 expression in RAW264.7 cells. |
| Toxicity Assessment | LD50 > 2000 mg/kg indicating low toxicity; safer than traditional NSAIDs. |
Comparison with Similar Compounds
Table 1: Structural Features and Reactivity of Analogous Compounds
Notes:
Table 2: Pharmacological Profiles of Select Derivatives
Key Findings :
- Fluorinated derivatives exhibit enhanced anti-inflammatory effects due to improved metabolic stability and target affinity .
- Ethyl-substituted analogs show broad-spectrum antimicrobial activity, particularly against fungal strains like C. albicans .
- 1,2-Benzoxathiin derivatives display stronger antimicrobial activity against Gram-positive bacteria compared to their benzothiazinone counterparts .
Q & A
Q. What are the common synthetic routes for 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?
The compound is synthesized via halogenation or multicomponent reactions. For example, derivatives of benzothiazinone scaffolds are often prepared by reacting the core structure with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., benzoyl peroxide) under reflux in solvents such as CCl₄ . Optimization of substituent positions (e.g., fluorobenzyl groups) requires careful control of stoichiometry and reaction time to avoid over-halogenation. Post-synthesis purification via recrystallization (ethanol or methanol) is critical to isolate high-purity crystals for structural validation .
Q. How is the crystal structure of this compound determined, and what software is essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Data collection involves high-resolution diffractometers (e.g., Bruker AXS), and refinement is performed using the SHELX suite (SHELXL for refinement, SHELXS for solution). Key parameters include R₁ values (ideally <0.05 for high-quality data) and anisotropic displacement parameters for non-hydrogen atoms. Weak interactions (C–H···O, π–π stacking) are analyzed using software like ORTEP-3 for visualization . For example, in derivatives, the benzothiazine ring adopts a "sofa" conformation (puckering amplitude Qₜ ≈ 0.6 Å), with deviations of sulfur atoms by ~0.9 Å from the mean plane .
Q. What spectroscopic techniques are used to characterize this compound, and what key data should be reported?
Characterization involves:
- ¹H/¹³C NMR : Signals for fluorobenzyl protons appear as doublets (³Jₕꜰ ≈ 8–10 Hz) near δ 4.5–5.0 ppm. The benzothiazinone carbonyl (C=O) resonates at ~δ 170 ppm in ¹³C NMR .
- IR : Strong absorption bands at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm the sulfone group .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with sulfur and halogen content .
Advanced Research Questions
Q. What are the key challenges in achieving selective functionalization of the benzothiazinone core?
Selective functionalization is hindered by steric bulk near the N1 and C3 positions. For example, bromination at C6 in 6-bromo-3,3-dichloro derivatives requires precise temperature control (60–70°C) to prevent competing reactions at the sulfone group . Additionally, introducing fluorobenzyl groups at N1 demands anhydrous conditions to avoid hydrolysis of the sulfone moiety. Computational modeling (DFT) can predict reactive sites, but experimental validation via SC-XRD is essential to confirm regioselectivity .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
Crystal packing is stabilized by weak C–H···O hydrogen bonds (H···O distances ~2.0–2.2 Å) and π–π interactions (centroid distances ~4.1–4.2 Å). These interactions dictate solubility and melting points. For instance, intramolecular N–H···O hydrogen bonds in ester-containing derivatives elongate the C=O bond to 1.227 Å (vs. 1.210 Å in non-bonded analogs), impacting thermal stability . Polar solvents like DMSO disrupt these interactions, increasing solubility but complicating crystallization .
Q. How can reaction conditions be optimized to mitigate byproduct formation in multicomponent syntheses?
In three-component reactions (e.g., with heterylcarbaldehydes and malononitrile), byproducts like bis-adducts arise from competing nucleophilic pathways. Using equimolar triethylamine as a base suppresses this by deprotonating intermediates selectively. For example, replacing malononitrile with ethyl cyanoacetate reduces bis-adduct formation from 25% to <5% under reflux in acetonitrile . Reaction monitoring via TLC (hexane:EtOAc, 3:1) and rapid quenching in ice improves yield .
Q. What conformational dynamics of the benzothiazinone ring impact pharmacological activity?
The heterocyclic ring adopts a "twisted" or "sofa" conformation depending on substituents. For example, 3,3-dichloro derivatives exhibit a sofa conformation (puckering parameters S = 0.65, Θ = 51.4°), which enhances steric shielding of the sulfone group, potentially affecting binding to biological targets . Molecular dynamics simulations (MD) in water reveal that bulky substituents at N1 (e.g., fluorobenzyl) reduce ring flexibility, possibly influencing bioavailability .
Data Contradiction Analysis
- Synthesis Yields : Reported yields for halogenated derivatives vary (60–85%) due to differences in radical initiator efficiency. For example, using benzoyl peroxide (2 mol%) in CCl₄ yields 75% dichlorinated product, while AIBN yields only 60% under identical conditions .
- Crystal Packing : Some studies report dominant π–π interactions , while others emphasize hydrogen bonding . This discrepancy arises from substituent-dependent electron density distribution, validated by Hirshfeld surface analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
